molecular formula C24H23N3O3S2 B12154720 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12154720
M. Wt: 465.6 g/mol
InChI Key: BBNWJTRPVFSORD-UHFFFAOYSA-N
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Description

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex heterocyclic compound It features a unique structure that includes a furan ring, a benzothieno pyrimidine core, and a sulfanyl-acetamide linkage

Preparation Methods

The synthesis of 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step reactions. The synthetic routes often include cyclization processes such as [3+3], [4+2], or [5+1] cyclization reactions. These reactions are carried out under controlled conditions to ensure the formation of the desired heterocyclic structure . Industrial production methods may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols .

Scientific Research Applications

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules. In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties . In industry, it is used in the development of new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide include other benzothieno pyrimidine derivatives and furan-containing heterocycles. These compounds share structural similarities but may differ in their biological activities and applications. For instance, other benzothieno pyrimidine derivatives may exhibit different pharmacological profiles, making them suitable for different therapeutic applications .

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H23N3O3S2/c1-15-6-4-7-16(12-15)25-20(28)14-31-24-26-22-21(18-9-2-3-10-19(18)32-22)23(29)27(24)13-17-8-5-11-30-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,25,28)

InChI Key

BBNWJTRPVFSORD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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